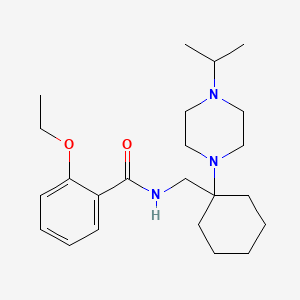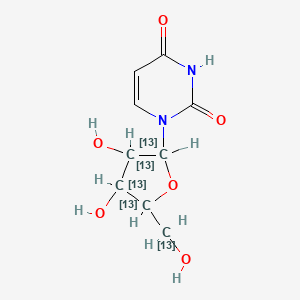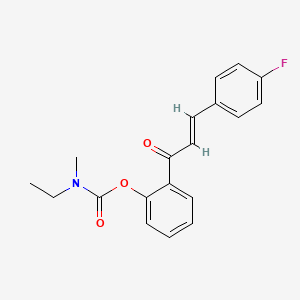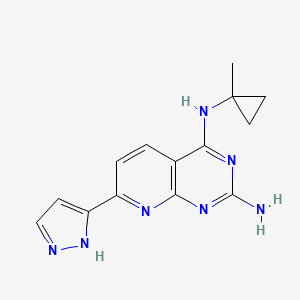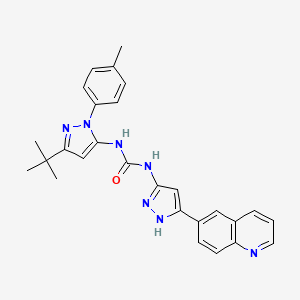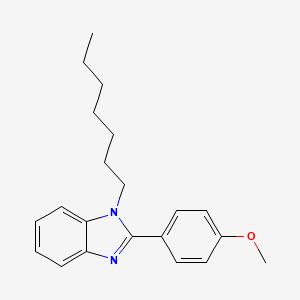
Antiproliferative agent-33
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antiproliferative agent-33 is a compound known for its ability to inhibit the proliferation of cells, particularly cancer cells. This compound has shown significant potential in the field of medicinal chemistry due to its effectiveness in targeting and inhibiting the growth of various cancer cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antiproliferative agent-33 involves a multi-step process. One common method includes the reaction of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction typically requires refluxing in ethanol with a catalyst such as acetic acid for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Antiproliferative agent-33 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Antiproliferative agent-33 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methods.
Biology: Employed in cell biology studies to understand cell proliferation and apoptosis.
Medicine: Investigated for its potential as an anticancer agent, showing promise in preclinical studies against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mecanismo De Acción
The mechanism of action of Antiproliferative agent-33 involves its interaction with cellular targets that regulate cell proliferation. It is known to induce apoptosis (programmed cell death) by disrupting the mitochondrial membrane potential and generating reactive oxygen species. This leads to the activation of apoptotic pathways and inhibition of cell growth .
Comparación Con Compuestos Similares
Similar Compounds
Bis-isatin Schiff bases: These compounds share a similar structure and have shown comparable antiproliferative activity.
Gold(I/III)-phosphine complexes: These compounds also exhibit potent antiproliferative effects and are used in similar research applications
Uniqueness
Antiproliferative agent-33 is unique due to its specific molecular structure, which allows it to effectively target and inhibit cancer cell proliferation. Its ability to induce apoptosis through mitochondrial disruption sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C21H26N2O |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
1-heptyl-2-(4-methoxyphenyl)benzimidazole |
InChI |
InChI=1S/C21H26N2O/c1-3-4-5-6-9-16-23-20-11-8-7-10-19(20)22-21(23)17-12-14-18(24-2)15-13-17/h7-8,10-15H,3-6,9,16H2,1-2H3 |
Clave InChI |
RDKXKZORWOMGER-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


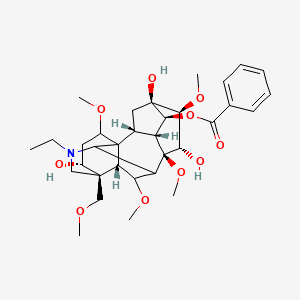
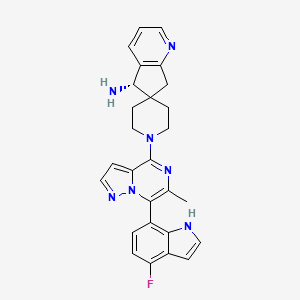
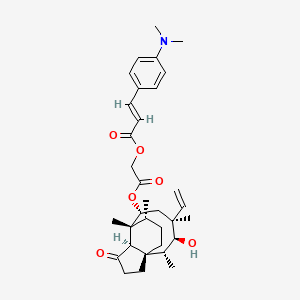
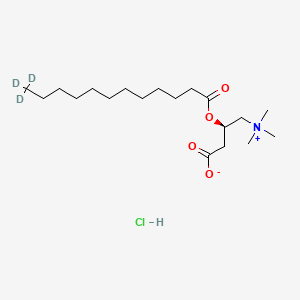
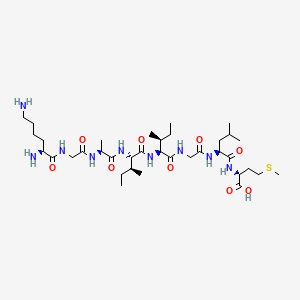
![1-(4-Ethylphenyl)-3-[(6-methyl-1H-benzimidazol-2-yl)thio]-2-propen-1-one](/img/structure/B12385791.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B12385794.png)

